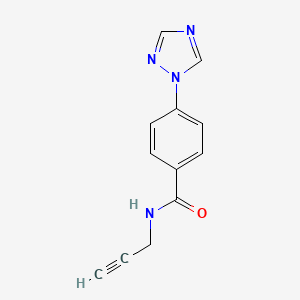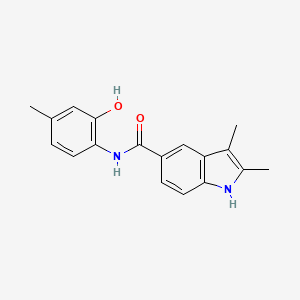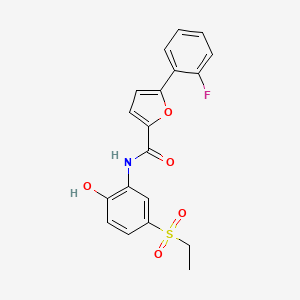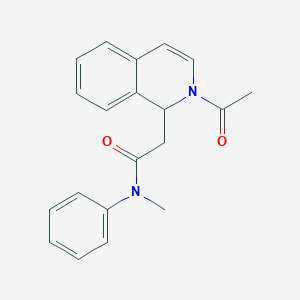
1-N-phenyl-3-N-(1,3-thiazol-2-yl)piperidine-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-phenyl-3-N-(1,3-thiazol-2-yl)piperidine-1,3-dicarboxamide is a compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is commonly referred to as Compound 1 and is structurally classified as a piperidine derivative.
作用機序
The exact mechanism of action of Compound 1 is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, it has been shown to enhance the activity of gamma-aminobutyric acid (GABA) by binding to GABA-A receptors. This results in an increase in chloride ion influx and hyperpolarization of the neuron, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have analgesic effects by modulating the activity of nociceptive neurons in the spinal cord. It has also been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.
実験室実験の利点と制限
One advantage of Compound 1 is its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the role of GABA-A receptors in various physiological processes. Additionally, its relatively simple synthesis method makes it easily accessible for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on Compound 1. One area of interest is its potential use in the treatment of neurodegenerative disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and further research is needed to determine its potential therapeutic applications in humans. Additionally, its potential as a novel analgesic and anti-inflammatory agent warrants further investigation. Finally, the development of more soluble derivatives of Compound 1 could improve its usefulness in experimental settings.
合成法
The synthesis of Compound 1 involves the reaction of 1-phenylpiperidine-4-carboxylic acid with thionyl chloride to form 1-phenylpiperidine-4-carbonyl chloride. This intermediate product is then reacted with 2-aminothiazole to form Compound 1. The yield of Compound 1 is typically around 50%, and the purity can be improved through recrystallization.
科学的研究の応用
Compound 1 has been studied extensively for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-N-phenyl-3-N-(1,3-thiazol-2-yl)piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-14(19-15-17-8-10-23-15)12-5-4-9-20(11-12)16(22)18-13-6-2-1-3-7-13/h1-3,6-8,10,12H,4-5,9,11H2,(H,18,22)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGSJYUMOSKHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-phenyl-3-N-(1,3-thiazol-2-yl)piperidine-1,3-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B7545572.png)
![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)

![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)






![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)